molecular formula C16H9Br2NO3 B12129640 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12129640
M. Wt: 423.05 g/mol
InChI Key: GXOSDSRDHKMEKG-UHFFFAOYSA-N
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Description

6-Bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a brominated coumarin derivative featuring a carboxamide group substituted at position 3 of the chromene core and two bromine atoms: one at position 6 of the chromene ring and another at the ortho position of the phenyl group. This compound belongs to a class of molecules studied for their diverse applications in medicinal chemistry, materials science, and nonlinear optics due to their planar aromatic systems and electron-withdrawing substituents .

Molecular Formula: C₁₆H₁₀Br₂NO₃ Key Features:

  • Bromine substituents enhance electrophilicity and influence intermolecular interactions.
  • The carboxamide bridge links the chromene core to the substituted phenyl ring, enabling structural flexibility for targeted interactions.

Properties

Molecular Formula

C16H9Br2NO3

Molecular Weight

423.05 g/mol

IUPAC Name

6-bromo-N-(2-bromophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H9Br2NO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20)

InChI Key

GXOSDSRDHKMEKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Bromination of Chromene: The chromene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Formation of Carboxamide: The brominated chromene is then reacted with 2-bromoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted positions, leading to the formation of brominated quinones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Brominated quinones.

    Reduction: Hydroxy derivatives of the chromene ring.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization, making it valuable in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an antimicrobial and anticancer agent. The chromene core is known for its bioactivity, and the presence of bromine atoms can enhance its interaction with biological targets.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic applications. Its ability to interact with various enzymes and receptors makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The chromene core can also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituent Positions Key Applications/Findings References
6-Bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide (Target Compound) C₁₆H₁₀Br₂NO₃ 439.07 g/mol 6-Br (chromene); 2-Br (phenyl) Under investigation for bioactivity -
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₇H₁₂BrNO₄ 374.19 g/mol 6-Br (chromene); 4-OCH₃ (phenyl) Enhanced solubility due to OCH₃ group
6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₄BrNO₅ 404.22 g/mol 6-Br (chromene); 2,4-OCH₃ (phenyl) Improved NLO properties
6-Bromo-N-(2-trifluoromethylphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₇H₁₀BrF₃NO₃ 420.17 g/mol 6-Br (chromene); 2-CF₃ (phenyl) High thermal stability
6-Bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₄BrNO₃ 378.22 g/mol 6-Br (chromene); 2,6-CH₃ (phenyl) Steric hindrance reduces reactivity

Notes:

  • Electron-withdrawing groups (Br, CF₃) increase electrophilicity and polarizability, enhancing nonlinear optical (NLO) properties .
  • Electron-donating groups (OCH₃, CH₃) improve solubility and alter π-π stacking interactions .
  • Steric effects : Ortho-substituted phenyl groups (e.g., 2,6-dimethylphenyl) reduce molecular planarity, impacting binding interactions in biological systems .

Structural and Crystallographic Insights

  • Planarity : X-ray crystallography of 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (a related compound) reveals a planar chromene core, critical for π-orbital overlap and optical properties .
  • Hydrogen Bonding : Carboxamide groups facilitate intermolecular H-bonding, stabilizing crystal structures and influencing melting points .

Biological Activity

6-Bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is C18H14Br2N1O3C_{18}H_{14}Br_2N_1O_3 with a molecular weight of approximately 404.12 g/mol. The structure features a chromene core with bromine substitutions that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may exert effects through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical biological pathways, potentially impacting processes such as cell proliferation and apoptosis.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Several studies have reported the anticancer properties of chromene derivatives, including 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis via caspase activation and disrupting the cell cycle.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Apoptosis induction via caspase activation
    A549 (Lung)20Cell cycle arrest at G2/M phase
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Minimum Inhibitory Concentration (MIC) studies revealed that it exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
    PathogenMIC (µg/mL)
    Staphylococcus aureus5
    Escherichia coli10

This activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis.

Case Study 1: Anticancer Efficacy

A study conducted by Abdel-Aziz et al. (2013) investigated the anticancer effects of various chromene derivatives, including 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide. The results indicated that the compound inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several chromene derivatives. The findings showed that 6-bromo-N-(2-bromophenyl)-2-oxo-2H-chromene-3-carboxamide had a potent effect on biofilm formation by Staphylococcus epidermidis, highlighting its potential as an antibiofilm agent.

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